N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide
Description
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, a methyl group, and a nitrobenzamide moiety, making it a versatile molecule for scientific research.
Properties
Molecular Formula |
C18H14Cl2N4O3 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-11-6-12(3-5-17(11)24(26)27)18(25)22-15-8-21-23(10-15)9-13-2-4-14(19)7-16(13)20/h2-8,10H,9H2,1H3,(H,22,25) |
InChI Key |
PGXDXVURDYLJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzyl chloride with 4-methyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
